N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a furan ring, and nitro and chloro substituents
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dichloro-thiophen-3-yl)-pyrimidin-2-ylamine, is known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
Based on the target of the structurally similar compound, it can be hypothesized that n-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
cell cycle regulation pathway . By potentially inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation .
Result of Action
If the compound does indeed inhibit cdk2, it could lead to a disruption in cell cycle progression, potentially causing a halt in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and furan precursors. These precursors are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, antifungal, and antiviral agent, making it a candidate for the development of new therapeutic drugs.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets and pathways makes it a valuable tool in drug discovery and development.
Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and antifungal properties.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities, including antioxidant and anticancer properties.
Nitro compounds: Nitro-containing compounds are often used in the development of pharmaceuticals due to their ability to interact with biological targets.
Uniqueness: N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide stands out due to its combination of thiazole and furan rings, as well as the presence of both nitro and chloro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and applications.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2N3O4S2/c13-8-3-5(10(14)23-8)6-4-22-12(15-6)16-11(18)7-1-2-9(21-7)17(19)20/h1-4H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOBKWUACGQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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